Cas no 760207-92-9 (3-Bromo-2-propoxypyridine)
3-Bromo-2-propoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-BROMO-2-PROPYLOXYPYRIDINE
- 3-Bromo-2-propoxypyridine
- ACMC-209p1h
- AG-H-03278
- ANW-36723
- CTK5E2390
- MolPort-013-672-705
- SureCN6497375
- SCHEMBL6497375
- BS-24506
- E84074
- AKOS010633067
- 760207-92-9
- A865566
- MFCD09743637
- DTXSID70626650
- CS-0191850
-
- MDL: MFCD09743637
- Inchi: 1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3
- InChI Key: VURGFTJAQHGGOM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1OCCC
Computed Properties
- Exact Mass: 214.99500
- Monoisotopic Mass: 214.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12000
- LogP: 2.63290
3-Bromo-2-propoxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-2-propoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172191-5g |
3-Bromo-2-propoxypyridine |
760207-92-9 | 95% | 5g |
$421 | 2021-08-05 | |
| Chemenu | CM172191-5g |
3-Bromo-2-propoxypyridine |
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$421 | 2023-01-02 | |
| Fluorochem | 210967-1g |
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760207-92-9 | 95% | 1g |
£125.00 | 2022-02-28 | |
| Fluorochem | 210967-5g |
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760207-92-9 | 95% | 5g |
£376.00 | 2022-02-28 | |
| Alichem | A029185714-5g |
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760207-92-9 | 95% | 5g |
$463.50 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1266508-1g |
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760207-92-9 | 98% | 1g |
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| eNovation Chemicals LLC | Y1266508-5g |
3-Bromo-2-propoxypyridine |
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$285 | 2024-06-07 | |
| TRC | B698790-100mg |
3-Bromo-2-propoxypyridine |
760207-92-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698790-250mg |
3-Bromo-2-propoxypyridine |
760207-92-9 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B698790-500mg |
3-Bromo-2-propoxypyridine |
760207-92-9 | 500mg |
$ 150.00 | 2023-04-18 |
3-Bromo-2-propoxypyridine Suppliers
3-Bromo-2-propoxypyridine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 3-Bromo-2-propoxypyridine
Research Brief on 3-Bromo-2-propoxypyridine (CAS: 760207-92-9) in Chemical Biology and Pharmaceutical Applications
3-Bromo-2-propoxypyridine (CAS: 760207-92-9) is a specialized pyridine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound, characterized by a bromine substituent at the 3-position and a propoxy group at the 2-position of the pyridine ring, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other small-molecule therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 3-Bromo-2-propoxypyridine as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The bromine moiety facilitated efficient cross-coupling reactions, enabling the rapid diversification of the pyridine core. The resulting compounds exhibited promising activity in preclinical models of autoimmune diseases, highlighting the compound's potential in targeted therapy development.
Another significant application of 3-Bromo-2-propoxypyridine was reported in a 2024 ACS Chemical Biology paper, where it was employed as a key intermediate in the synthesis of fluorescent probes for imaging protein-protein interactions. The propoxy group's ability to modulate solubility and the bromine atom's reactivity for further functionalization made this compound an ideal candidate for probe development. These probes have been instrumental in studying intracellular signaling pathways, providing new insights into disease mechanisms.
From a synthetic chemistry perspective, recent advances in transition-metal-catalyzed reactions have expanded the utility of 3-Bromo-2-propoxypyridine. A 2023 Organic Letters publication demonstrated its effective use in palladium-catalyzed C-N coupling reactions to create diverse heterocyclic scaffolds. This methodology has been adopted by several pharmaceutical research groups for library synthesis in drug discovery programs.
The safety profile and pharmacokinetic properties of derivatives stemming from 3-Bromo-2-propoxypyridine have also been the subject of recent investigations. A 2024 study in Chemical Research in Toxicology examined the metabolic stability of several analogs, finding that modifications at the propoxy position could significantly influence both bioavailability and toxicity profiles. These findings are guiding the design of next-generation compounds with improved drug-like properties.
Looking forward, 3-Bromo-2-propoxypyridine continues to be a valuable tool in chemical biology and drug discovery. Its unique combination of reactivity and structural features positions it as a versatile building block for diverse therapeutic applications. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of PROTAC molecules, suggesting that its scientific and commercial importance will likely grow in coming years.
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